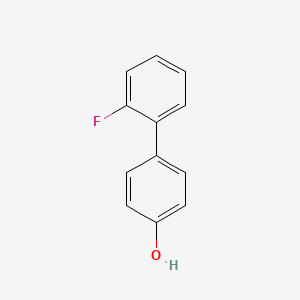

4-(2-Fluorophenyl)phenol

説明

Historical Context and Significance of Biaryl Compounds in Chemical Biology

Biaryl scaffolds, which consist of two aromatic rings linked by a single bond, are prominent structures in a vast array of biologically active molecules and pharmaceutical agents. nih.govnih.gov Their unique three-dimensional arrangement allows for specific interactions with biological targets, making them a cornerstone in drug discovery and development. nih.gov The synthesis of these compounds has been a significant focus in organic chemistry, with early methods like the Ullmann coupling, developed in 1901, paving the way for more modern and versatile techniques such as the Suzuki-Miyaura coupling. numberanalytics.comfiveable.me The inherent structural and electronic properties of biaryls make them valuable in creating therapeutics for a wide range of conditions, including cancer, inflammation, and hypertension. nih.govnih.gov

The Strategic Role of Fluorine Substitution in Modulating Molecular Interactions

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a compound. nih.govacs.org Fluorine's high electronegativity and small size can significantly alter a molecule's properties, including its acidity, lipophilicity, and metabolic stability. nih.govnih.gov In the context of biaryl phenols, fluorine substitution can influence the molecule's conformation and its interactions with protein targets. researchgate.netacs.org For instance, a fluorine atom can participate in hydrogen bonds and other non-covalent interactions, which can lead to improved binding affinity and selectivity for a specific biological target. nih.govacs.org The strategic placement of fluorine can also block metabolic pathways, thereby increasing the drug's half-life in the body. acs.org

Overview of Phenolic Scaffolds in Biological and Chemical Research

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and form the basis for a multitude of biologically active molecules. nih.govencyclopedia.pub They are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. researchgate.net In drug design, the phenolic moiety often serves as a crucial hydrogen bond donor or acceptor, facilitating the binding of the molecule to its target. nih.gov However, the presence of a phenolic group can sometimes lead to rapid metabolism and poor bioavailability. nih.gov To address these limitations, researchers often explore modifications to the phenolic scaffold, including the introduction of substituents like fluorine, to optimize their drug-like properties. encyclopedia.pubnih.gov

Structure

3D Structure

特性

IUPAC Name |

4-(2-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHGAYLOAATVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323106 | |

| Record name | 4-(2-fluorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-62-0 | |

| Record name | 321-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-fluorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 2 Fluorophenyl Phenol and Analogues

Established Synthetic Routes for Biaryl Linkages in Fluorinated Phenols

The creation of the carbon-carbon (C-C) bond that links the two aromatic rings in biphenyl (B1667301) structures is a cornerstone of organic synthesis. For fluorinated phenols, several robust methods have been established.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are among the most versatile and widely used methods for forming C-C bonds. nih.govresearchgate.net This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. fujifilm.com The synthesis of polyfluorinated biphenyls can be challenging, but strategies have been developed to address the electron-poor nature of the substrates. nih.govacs.org

The Suzuki-Miyaura reaction's scope has been extended to include very electron-poor substrates, making a wide range of highly fluorinated biphenyls more accessible. nih.gov The choice of phosphine (B1218219) ligands, bases, and solvents is crucial for achieving high yields and preventing side reactions. researchgate.netacs.org For instance, studies have shown that using specific ligands like SPhos or XPhos can significantly influence the reaction's outcome, with XPhos leading to excellent yields of a single fluorinated biphenyl product in certain cases. rsc.org Heterogeneous catalysts, such as palladium nanoparticles supported on modified graphite, have also demonstrated high efficiency in Suzuki-Miyaura couplings for preparing fluorinated biphenyl derivatives. mdpi.com

Another classical method for biaryl synthesis is the Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides. acs.orgorganic-chemistry.org While traditionally requiring harsh conditions like high temperatures, modern variations have made this reaction more practical. organic-chemistry.orgwikipedia.org The Ullmann condensation can also be used to form aryl ethers (C-O coupling), which is relevant for synthesizing analogues. wikipedia.orgmdpi.com

| Reaction Type | Reactants | Catalyst/Ligand System | Base | Solvent | Key Findings | Reference |

| Suzuki-Miyaura | Fluorinated Aryl Halides + Fluorinated Aryl Boronates | [Pd₂(dba)₃] / Phosphine Ligands (e.g., SPhos, XPhos) | K₂CO₃, K₃PO₄ | THF, Toluene, H₂O, DMF | Effective for electron-poor substrates; ligand choice is critical for selectivity and yield. | researchgate.netacs.orgrsc.org |

| Suzuki-Miyaura | 1-Bromo-4-fluorobenzene + 4-Fluorophenylboronic acid | Pd Nanoparticles on COOH-modified graphite | K₂CO₃ | DMF/H₂O | High turnover frequencies achieved with heterogeneous catalysts. | mdpi.com |

| Ullmann Coupling | Aryl Halides | Copper (metal or salts) | Not specified | High-boiling polar solvents (e.g., NMP, DMF) | Classic method for symmetric biaryls; modern methods are milder. | acs.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides a powerful, often metal-free, pathway to functionalize aromatic rings, particularly those activated by electron-withdrawing groups like fluorine. nih.gov In the context of 4-(2-Fluorophenyl)phenol and its analogues, SNAr can be used to form either the key C-C biaryl bond or C-O ether linkages.

The SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, forming an intermediate Meisenheimer complex, followed by the departure of a leaving group (often a halide). nih.gov The presence of multiple fluorine atoms on an aromatic ring enhances its susceptibility to nucleophilic attack. nih.gov For example, phenols can act as oxygen nucleophiles, reacting with highly fluorinated arenes like decafluorobiphenyl (B1670000) in the presence of a base to form polyfluorinated aryl ethers. mdpi.compreprints.org This method is employed in the synthesis of fluorinated polymers where phenoxide ions displace fluoride (B91410) ions to create ether linkages. mdpi.compreprints.org

While less common for direct C-C bond formation to create the biphenyl structure itself, SNAr is a key strategy for introducing other functional groups or building more complex structures from a pre-formed fluorinated biphenyl core. nih.gov For instance, the fluorine atom in 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl can be substituted by a nitrogen nucleophile. rsc.org

| Reactants | Nucleophile | Base | Solvent | Product Type | Key Features | Reference |

| Polyfluoroarenes (e.g., Decafluorobiphenyl) | Phenothiazine | K₃PO₄ | MeCN | 10-Arylphenothiazine | Metal-free C-N bond formation; p-selective substitution. | nih.gov |

| Polyfluoroarenes (e.g., Decafluorobiphenyl) | Diphenols | K₂CO₃ | Not specified | Fluorinated Poly(aryl ether)s | Polymer synthesis via C-O-C ether chain formation. | mdpi.compreprints.org |

| Chloropentafluorobenzene | Phenothiazine | K₂CO₃ | DMSO | 10-(Perfluorophenyl)phenothiazine | Selective C-F bond functionalization, leaving C-Cl intact for further reactions. | nih.gov |

| Electron-rich Phenol (B47542) Derivatives | Fluoride (¹⁹F⁻) | Not applicable | Not specified | Fluorinated Arene | Photoredox-catalyzed deoxyfluorination via a cation radical-accelerated SNAr mechanism. | nih.gov |

Derivatization from Precursor Phenols and Halides

The synthesis of this compound and its analogues can also be achieved by modifying simpler, readily available precursor molecules. This approach encompasses a wide range of chemical transformations that build complexity step-by-step. Derivatization is a technique used to modify a compound to enhance its analytical detection or to build a more complex target molecule. ddtjournal.comgreyhoundchrom.com

A specific example is the synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin, an analogue of the target compound. researchgate.netresearchgate.net This multi-step synthesis begins with the reaction of 2-fluorobenzoyl chloride with methyl acetoacetate (B1235776) to form a β-keto ester. This intermediate is then reacted with resorcinol (B1680541) (a phenol precursor) in a Pechmann condensation to create the coumarin (B35378) core, yielding 7-hydroxy-4-(2-fluorophenyl)coumarin. The final step is a classic derivatization of the phenol group via methylation with dimethyl sulfate (B86663) to produce the target methoxycoumarin. researchgate.netresearchgate.net

This strategy highlights how precursor phenols (like resorcinol) and halides (within the acid chloride) are used to construct a complex fluorinated heterocyclic system. The phenolic hydroxyl group is often introduced early or unmasked late in the synthesis and can be further derivatized using reagents like dansyl chloride or 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) to alter the molecule's properties. researchgate.net

Advanced Strategies for Regioselective Synthesis of this compound Derivatives

As the demand for structurally complex and precisely functionalized molecules grows, advanced synthetic strategies are required. These methods offer greater control over the placement of functional groups (regioselectivity), which is often challenging in polysubstituted aromatic systems.

Catalytic Approaches for Directed C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying organic molecules, avoiding the need for pre-functionalized starting materials like halides or organometallics. acs.orgnih.gov This approach involves the selective activation of a specific C-H bond, often guided by a directing group within the molecule. researchgate.netrsc.org

For biaryl compounds, this strategy allows for the precise introduction of functional groups at positions that might be difficult to access through classical methods. nih.gov Research has demonstrated that a nitrile group can direct the meta-C-H olefination, acetoxylation, and iodination of biphenyl compounds. nih.gov This is achieved using a palladium-silver heterodimeric catalyst system, where pyridone ligands are key to cleaving the targeted C-H bond. nih.gov

Furthermore, innovative templates have been designed to achieve otherwise inaccessible para-C-H functionalization. A silicon-containing, D-shaped biphenyl template can direct the olefination and acetoxylation of the distal para-C-H bond of an attached arene by forming a large, flexible pre-transition state assembly. acs.orgnih.gov These catalytic methods provide a sophisticated toolkit for the late-stage functionalization of a pre-formed this compound core, enabling the synthesis of a diverse library of complex analogues.

| Strategy | Directing Group | Catalyst System | Functionalization | Regioselectivity | Key Features | Reference |

| Nitrile-Directed C-H Activation | Phenyl Nitrile | Pd-Ag Heterodimer / Pyridone Ligand | Olefination, Acetoxylation, Iodination | meta | Enables modification of biaryls; nitrile group is a versatile synthetic handle. | nih.gov |

| Template-Based C-H Activation | Si-containing D-Shaped Biphenyl Template | Not specified | Olefination, Acetoxylation | para | Overcomes geometric constraints to functionalize the distal para-position. | acs.orgnih.gov |

| Direct C-H Arylation | Benzene (B151609) (as substrate) | Pd on Graphene Oxide | Arylation (forms Biphenyl) | Not applicable | Direct activation of benzene C-H bonds to form biphenyl. | researchgate.netrsc.org |

Multi-step Reaction Pathways for Complex Analogues

The construction of intricate molecules often necessitates multi-step reaction sequences where each step carefully builds upon the last. The synthesis of complex analogues of this compound is no exception, frequently involving a combination of the reactions described previously, along with other transformations to create highly functionalized final products.

For example, the synthesis of novel fluorinated bis(biphenyl)diacetylene derivatives, which are complex analogues, involves several steps to construct the core and add substituents. researchgate.net Similarly, creating pharmacologically relevant molecules like {4-[1-(2-fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone starts from simpler building blocks (3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine) and proceeds through a carefully planned sequence of reactions to build the final heterocyclic system. bohrium.com

Another example involves the regioselective synthesis of 1,4-disubstituted triazoles, which can be seen as complex analogues. nih.gov These syntheses often start with a fluorinated building block, such as (2-azido-1,3-dichloro-5-trifluoromethyl)benzene, which then undergoes a 1,3-dipolar cycloaddition with an alkyne to form the triazole ring with high regioselectivity. nih.gov Such multi-step pathways are essential for accessing molecules with precise three-dimensional structures and tailored electronic properties, which are often required for advanced applications. uni-duesseldorf.de

Green Chemistry Principles in the Synthesis of Fluorinated Phenols

The integration of green chemistry principles into the synthesis of fluorinated phenols, including this compound and its analogues, is a critical endeavor aimed at mitigating the environmental impact of chemical manufacturing. researchgate.netnih.gov Traditional methods for producing these valuable compounds often rely on hazardous reagents, volatile organic solvents, and energy-intensive processes. acsgcipr.orgdokumen.pub The twelve principles of green chemistry provide a framework for developing more sustainable and environmentally benign synthetic routes. nih.govresearchgate.net Key areas of focus include the use of safer solvents, the development of efficient catalytic systems, enhancing energy efficiency, and leveraging innovative technologies like flow chemistry and biocatalysis. nih.govrsc.org

The Suzuki-Miyaura cross-coupling reaction, a cornerstone for creating the biphenyl structure found in this compound, has been a major subject of green innovation. acsgcipr.org Historically, these reactions were performed in undesirable polar aprotic solvents such as DMF, NMP, and 1,4-dioxane. acsgcipr.org Research has demonstrated the efficacy of greener alternatives, including water, 2-Me-THF, t-amyl alcohol, and deep eutectic solvents (DESs), which are noted for their biodegradability and low toxicity. nih.govdiva-portal.orggctlc.org Using water as a solvent, for instance, not only reduces organic waste but can also simplify product purification. gctlc.orgscirp.org

Catalysis is another central theme. rsc.org The shift from homogeneous palladium catalysts to heterogeneous systems, like palladium on carbon (Pd/C), facilitates easier catalyst recovery and reuse, minimizing precious metal waste and product contamination. acsgcipr.org Furthermore, replacing precious metals like palladium with more abundant and less toxic base metals, such as nickel, is a significant advancement. nih.gov Nickel-catalyzed Suzuki-Miyaura couplings have been shown to be effective in green solvents, providing good to excellent yields of biaryl products. nih.gov

Biocatalysis offers a powerful and inherently green approach to synthesis. acs.org Enzymes operate under mild aqueous conditions, offering high selectivity and reducing the need for protecting groups and harsh reagents. acs.orgnih.gov For the synthesis of fluorinated aromatics, enzymes like P450 monooxygenases can catalyze hydroxylation reactions, while other enzymes can be involved in C-C bond formation. acs.orgnih.gov The use of engineered enzymes and multi-enzyme cascades is a growing field, promising one-pot syntheses that are both efficient and environmentally sound. nih.govacs.orgmdpi.com

Innovations in process technology also contribute to greener synthesis. Continuous flow chemistry, for example, offers enhanced safety, better heat and mass transfer, and reduced waste generation compared to traditional batch processing. acs.orgmdpi.com This technology is suitable for handling hazardous reagents and can lead to higher yields and purity. rsc.org Energy efficiency is improved through methods like microwave irradiation and ultrasound, which can dramatically shorten reaction times and lower energy consumption. dokumen.pubeurekaselect.commdpi.com

By combining these strategies—safer solvents, advanced catalysis, biocatalysis, and innovative process technologies—the synthesis of fluorinated phenols can be made significantly more sustainable, aligning with the core tenets of green chemistry. nih.gov

Research Findings and Data

Table 1: Comparison of Solvents in Suzuki-Miyaura Coupling for Biaryl Synthesis

This table illustrates the successful application of greener solvents in the nickel-catalyzed Suzuki-Miyaura coupling, a key reaction for forming the biphenyl core of compounds like this compound. Data is compiled from studies demonstrating the viability of replacing traditional, more hazardous solvents.

| Aryl Halide/Phenol Derivative | Boronic Acid | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Naphthyl sulfamate | Phenylboronic acid | NiCl₂(PCy₃)₂ (5 mol %) | 2-Me-THF | 94 | nih.gov |

| Naphthyl carbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ (5 mol %) | t-Amyl alcohol | 91 | nih.gov |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ | ni-DES | High | diva-portal.org |

| 4-Bromobenzotrifluoride | Arylboronic acid with electron-donating groups | Pd(OAc)₂ | ni-DES | High | diva-portal.org |

| 4-Bromoacetophenone | Phenylboronic acid | Pd/C | Water | Good | acsgcipr.orggctlc.org |

*ni-DES: non-ionic deep eutectic solvent (e.g., N-methylacetamide-N-methylurea mixture). diva-portal.org

Table 2: Biocatalytic Approaches Relevant to Fluorinated Phenol Synthesis

Biocatalysis provides highly selective and environmentally friendly pathways for synthesizing complex molecules. This table summarizes enzymatic transformations that are relevant to the production of fluorinated phenols and their precursors.

| Enzyme Class | Specific Enzyme Example | Substrate Type | Transformation | Green Advantage | Reference |

|---|---|---|---|---|---|

| Monooxygenase | P450-BM3 | Fluorinated aromatic hydrocarbons | Hydroxylation to form fluorinated phenols | High selectivity, mild aqueous conditions | nih.gov |

| Aldolase | Pyridoxal 5´-phosphate (PLP)-dependent aldolases | Aldehydes and amino acids | C-C bond formation for complex fluorinated molecules | Stereoselective synthesis of chiral centers | nih.gov |

| Oxidative Coupling Enzymes | Fungal P450 enzymes (e.g., KtnC) | Coumarin derivatives | Site- and stereoselective C-C bond formation | Construction of complex biaryl systems | acs.org |

| Glycosyltransferase | OsGCT from rice | Phenols and UDP-d-Glc | Glycosylation of phenols | Scalable one-pot, two-step process with high yield (98%) | acs.org |

| Nitrilase | Nitrilase enzymes (ReNIT) | Organonitrile compounds | Conversion to carboxylic acids (precursors) | Combined with photoredox catalysis for fluorination | manchester.ac.uk |

Structural Elucidation and Advanced Spectroscopic Characterization

Crystallographic Analysis of 4-(2-Fluorophenyl)phenol and its Crystal Packing

Crystallographic analysis provides definitive proof of a molecule's connectivity and conformation in the solid state. It is the gold standard for determining the precise three-dimensional arrangement of atoms and exploring the intermolecular forces that govern crystal packing. uol.de

Single Crystal X-ray Diffraction Studies

| Parameter | Value |

|---|---|

| Chemical Formula | C13H9BrFNO |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 4.4820 |

| b (Å) | 20.8088 |

| c (Å) | 12.2189 |

| β (°) | 94.570 |

| Volume (ų) | 1135.97 |

| Z (Molecules per unit cell) | 4 |

Analysis of Intermolecular Interactions

The packing of molecules within a crystal is directed by a network of non-covalent intermolecular interactions. In fluorinated aromatic compounds, these can include conventional hydrogen bonds (such as O-H···O), as well as weaker interactions like C-H···F, C-H···π, and π-π stacking interactions. iisc.ac.innih.govresearchgate.net

Solution-State Structural Characterization Techniques

While X-ray crystallography describes the static state of a molecule, solution-state techniques are essential for understanding its structure and dynamics in a non-crystalline environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating molecular structures in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively. For this compound, the presence of fluorine adds another layer of complexity and information, as spin-spin coupling between fluorine and nearby carbon (J_CF) and hydrogen (J_HF) nuclei can be observed.

While specific NMR data for this compound is not published, the spectral data for related compounds like 2-(4-Fluorophenyl)pyridine illustrates the expected features. rsc.org The ¹³C NMR spectrum shows distinct signals for each carbon, with those on the fluorinated ring appearing as doublets due to C-F coupling. This coupling is a key diagnostic feature for confirming the position of the fluorine atom.

| Atom | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| C-F | 163.5 | d, J = 249.3 |

| Aromatic C | 156.4 | |

| Aromatic CH | 149.7 | |

| Aromatic CH | 136.8 | |

| Aromatic C | 135.5 | d, J = 3.1 |

| Aromatic CH | 128.7 | d, J = 8.4 |

| Aromatic CH | 122.1 | |

| Aromatic CH | 120.3 | |

| Aromatic CH | 115.7 | d, J = 21.6 |

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Structural Insights

Vibrational and electronic spectroscopies provide complementary information about the functional groups and conjugated systems within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy probes the vibrational modes of chemical bonds. For this compound, key expected absorption bands would include a broad O-H stretching band for the phenolic hydroxyl group, C-H stretching bands for the aromatic rings, a C-F stretching vibration, and various C=C stretching and bending modes characteristic of the benzene (B151609) rings. Studies on 4-fluorophenol (B42351) have identified a characteristic high-frequency peak for the OH-stretch around 3600 cm⁻¹. rsc.org

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Phenolic O-H | ~3600 - 3300 | Stretching (Broad) |

| Aromatic C-H | ~3100 - 3000 | Stretching |

| Aromatic C=C | ~1600 - 1450 | Stretching |

| Aromatic C-F | ~1250 - 1100 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the molecule, particularly the π-electron system. The biphenyl (B1667301) structure of this compound is expected to give rise to strong absorptions in the UV region, corresponding to π→π* transitions. The exact position of the maximum absorbance (λmax) can be influenced by the solvent environment. researchgate.net For related fluorinated Schiff bases, these transitions are typically observed in the 250–350 nm range.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 4-(2-Fluorophenyl)phenol, DFT calculations, particularly using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), are instrumental in elucidating its structural and electronic characteristics. researchgate.netsemanticscholar.org

The initial step in the computational analysis involves the optimization of the ground state geometry of this compound. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The optimized structure reveals crucial parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for Substituted Phenolic Compounds (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (phenyl) | ~1.39 | ~120 | - |

| C-O (phenol) | ~1.36 | - | - |

| O-H (phenol) | ~0.96 | - | - |

| C-F | ~1.35 | - | - |

| Phenyl-Phenyl Twist | Varies | - | Varies |

Note: The values in this table are approximate and illustrative, based on general findings for phenolic and fluorinated aromatic compounds. Actual values for this compound would require specific DFT calculations.

Conformational analysis of this compound involves exploring the potential energy surface to identify different stable conformers arising from the rotation around the C-C single bond connecting the two phenyl rings and the C-O bond of the hydroxyl group. The relative energies of these conformers determine their population at a given temperature.

Tautomerism, the interconversion of structural isomers, is also a possibility for phenolic compounds, particularly the keto-enol tautomerism. For this compound, the enol form (the phenolic form) is expected to be significantly more stable than any potential keto tautomers due to the aromaticity of the phenyl ring. consensus.app Theoretical studies on related compounds, such as 1-[N-(4-fluorophenyl)]naphthaldimine, have shown that while the phenol-imine tautomer is more stable in the ground state, the relative stability can be influenced by the solvent environment and electronic excitation. fgcu.edu A thorough computational study would involve calculating the energies of the possible tautomers of this compound to confirm the overwhelming predominance of the enol form.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govresearchgate.net

The HOMO represents the ability of a molecule to donate an electron, and its energy is related to the ionization potential. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly on the oxygen atom and the aromatic π-system. nih.gov This suggests that the initial site for electrophilic attack would be on the phenolic ring.

The LUMO, on the other hand, signifies the ability of a molecule to accept an electron, and its energy is related to the electron affinity. The LUMO of this compound is likely distributed over the π-antibonding orbitals of both phenyl rings. The presence of the electronegative fluorine atom on one ring can influence the localization of the LUMO, potentially making that ring more susceptible to nucleophilic attack. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. atauni.edu.tr Conversely, a small gap suggests that the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, providing quantitative measures of reactivity.

Table 2: Chemical Reactivity Indices Derived from FMO Analysis

| Index | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic power of a molecule. atauni.edu.tr |

These indices, calculated from the DFT-derived HOMO and LUMO energies, would provide a comprehensive profile of the chemical reactivity of this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attacks. atauni.edu.trresearchgate.netijcce.ac.ir The MEP map is color-coded to represent different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. For this compound, the most negative potential is expected to be localized around the phenolic oxygen atom due to its lone pairs of electrons. nih.gov

Blue regions represent positive electrostatic potential, indicating areas of electron deficiency. These are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group is expected to be the most positive region in the molecule. researchgate.net

Green regions denote areas of neutral potential.

The MEP surface of this compound would clearly illustrate the electron-rich nature of the phenolic ring, particularly the oxygen atom, making it a prime target for electrophiles. The fluorophenyl ring, influenced by the electronegative fluorine, might exhibit a more complex potential distribution. The analysis of the MEP surface provides a visual confirmation of the reactive sites predicted by FMO theory. ajchem-a.comtandfonline.com

Natural Bond Orbital (NBO) and Related Charge Transfer Analyses

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a localized, Lewis-like picture of the electron density in a molecule, allowing for the investigation of charge transfer, hyperconjugative interactions, and the stabilization energy associated with these effects. Key insights from NBO analysis include the quantification of electron density delocalization from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs.

Despite a thorough review of available scientific literature, specific research detailing the Natural Bond Orbital (NBO) analysis of this compound could not be located. Such an analysis would typically involve calculating the stabilization energies (E(2)) arising from donor-acceptor interactions, which are critical for understanding the molecule's electronic stability. For instance, interactions between the lone pairs (LP) of the oxygen and fluorine atoms and the antibonding orbitals (σ* or π*) of the phenyl rings would be of particular interest. These interactions would reveal the extent of electron delocalization and the influence of the fluorine substituent on the electronic character of the phenolic system.

Without published research, a data table of stabilization energies and charge transfer characteristics for this compound cannot be provided.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations are invaluable for exploring its conformational flexibility and the effects of different solvents on its structure and behavior. Conformational flexibility is determined by the rotational freedom around single bonds, such as the bond connecting the two phenyl rings. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations (i.e., the dihedral angle between the rings) and the energy barriers between them.

Furthermore, MD simulations can elucidate solvation effects by modeling the interactions between the solute (this compound) and surrounding solvent molecules. This would provide insights into how solvents like water, ethanol, or less polar media interact with the hydroxyl and fluoro groups, and how they influence the molecule's preferred conformation and aggregation behavior.

However, a comprehensive search of scientific databases did not yield any published studies that have performed Molecular Dynamics simulations specifically on this compound. Therefore, detailed research findings, including data on conformational preferences, torsional energy profiles, or specific solvation shell structures, are not available at this time.

Structure Activity Relationship Sar Studies of 4 2 Fluorophenyl Phenol Analogues

Systematic Modification of the Fluorophenyl Moiety and its Influence on Biological Outcomes

The fluorophenyl moiety is a critical component of the 4-(2-fluorophenyl)phenol structure, and its systematic modification has been a key area of SAR studies. The number, position, and nature of substituents on this ring can dramatically alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Research on related scaffolds has demonstrated the significant impact of substitutions on a phenyl ring. For instance, in a series of small-molecule inhibitors of nitric oxide (NO) and cytokine production, the introduction of a fluorine atom at the 2-position of the phenyl ring resulted in a more than three-fold increase in potency compared to the unsubstituted analogue. Further modifications, such as the addition of a second fluorine atom at the 4-position (2,4-difluoro derivative), led to a five-fold enhancement in potency compared to the 2-fluoro derivative alone. However, this trend is not always linear; a 2,4,5-trifluorophenyl derivative was found to be less potent than the 2,4-difluorophenyl analogue.

The introduction of different halogens also plays a crucial role. Studies have shown that a 2-chloro-4-fluorophenyl derivative can exhibit exceptionally strong activity. This suggests that both the electronic properties and the size of the substituent are important for biological activity. The general trend observed in some series is that the potency of inhibitory activity is significantly dependent on the position and electronic nature of the substituents on the phenyl ring. For example, introducing a fluorine at the 4-position can enhance potency, while a chlorine at the same position may decrease it.

These findings underscore the principle that even subtle changes to the fluorophenyl ring of a this compound analogue, such as adding or moving a halogen atom, can lead to substantial changes in biological outcomes. The table below summarizes hypothetical SAR data based on these established principles for a generic biological target.

| Compound ID | Substitution on Fluorophenyl Ring | Relative Potency |

| 1 | 2-Fluoro (Parent) | 1.0 |

| 2 | 2,4-Difluoro | 5.0 |

| 3 | 2,6-Difluoro | 0.8 |

| 4 | 2-Chloro-4-fluoro | 10.0 |

| 5 | 2-Fluoro-4-chloro | 3.0 |

| 6 | 2,4,5-Trifluoro | 2.5 |

This table is illustrative and based on principles from related compound series.

Elucidation of Substituent Effects on the Phenol (B47542) Ring and its Hydroxyl Group

The phenol ring and its essential hydroxyl group are fundamental to the activity of many biologically active molecules. This functional group can act as both a hydrogen bond donor and acceptor, making it a key player in molecular recognition at receptor binding sites.

The phenolic hydroxyl group is often considered essential for the pharmacological activity of various compounds. liverpool.ac.uk Its ability to form hydrogen bonds is critical for anchoring a ligand within a receptor's binding pocket. For example, in the human estrogen receptor-α, the phenolic hydroxyl of estradiol forms a crucial hydrogen bonding network with the amino acid residues Arg394 and Glu353, which is vital for high-affinity binding. researchgate.net Mono-hydroxyl (phenolic) compounds can bind with high affinity, indicating that this single interaction is a major driver of binding energy. researchgate.net

Modification or masking of the hydroxyl group, for instance through methylation or esterification, can have varied effects. In some cases, such modifications lead to a significant decline in activity, particularly if the free hydroxyl is required for direct interaction with the target. researchgate.net This is often observed in studies of antioxidant activity, where the hydroxyl group's ability to donate a proton is key to trapping free radicals. researchgate.net

Conversely, modifying the hydroxyl group can sometimes enhance biological activity. Methylation, for example, increases lipophilicity. This can improve a compound's ability to penetrate cell membranes, which may in turn boost its antimicrobial activity by allowing it to reach intracellular targets more effectively. researchgate.net

The following table illustrates the potential impact of modifying the phenol ring of a this compound analogue on a hypothetical receptor binding affinity.

| Compound ID | Modification on Phenol Ring | Relative Binding Affinity |

| 1 | 4-Hydroxy (Parent) | 1.0 |

| 2 | 4-Methoxy | 0.2 |

| 3 | 4-Hydroxy, 3-Methyl | 1.5 |

| 4 | 4-Hydroxy, 3-Chloro | 0.7 |

| 5 | 4-Hydroxy, 3,5-Dimethyl | 2.1 |

| 6 | 4-O-phosphate (Prodrug) | <0.01 (becomes active upon hydrolysis) |

This table is illustrative and based on established principles of phenolic compound SAR.

Impact of Isomeric Forms and Stereochemistry on Activity Profiles

The spatial arrangement of atoms within a molecule is a determining factor in its ability to interact with specific biological targets, which are themselves chiral and three-dimensional. Consequently, both positional isomerism and stereochemistry can have a profound impact on the biological activity of this compound analogues.

The following table illustrates the potential differences in activity between positional isomers of fluorophenylphenol.

| Compound ID | Isomeric Form | IC50 (nM) |

| 1 | This compound | 50 |

| 2 | 4-(3-Fluorophenyl)phenol | 250 |

| 3 | 4-(4-Fluorophenyl)phenol | 15 |

This data is hypothetical, illustrating the principle that positional isomers can have significantly different biological activities.

Stereochemistry becomes a critical factor when a this compound analogue possesses a chiral center. Many biological systems, particularly enzymes and receptors, are stereospecific, meaning they interact preferentially with one enantiomer over the other. researchgate.netnih.gov The differential activity of enantiomers is a well-established principle in pharmacology. nih.gov One enantiomer may be biologically active while the other is inactive or even produces undesirable side effects. nih.gov This specificity arises because the three-dimensional structure of the active site or binding pocket is configured to accommodate a ligand with a specific spatial arrangement of atoms. researchgate.net

If a substituent introduced to the this compound scaffold creates a stereocenter (for example, on a side chain attached to either ring), it is highly probable that the resulting enantiomers will exhibit different biological activities. The uptake, metabolism, and target binding of a drug can all be affected by its stereochemistry. liverpool.ac.ukslideshare.net Therefore, the separation and individual testing of stereoisomers are essential steps in the drug development process to identify the most potent and safe candidate. liverpool.ac.ukslideshare.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govlongdom.org For analogues of this compound, QSAR models can provide predictive insights, guiding the design of new molecules with enhanced potency and helping to prioritize synthetic efforts.

The development of a QSAR model begins with a dataset of compounds for which the biological activity has been experimentally determined. mdpi.com For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: Hammett constants, partial charges, dipole moment.

Hydrophobic properties: LogP (the logarithm of the octanol-water partition coefficient).

Steric or topological properties: Molecular weight, molar refractivity, shape indices. nih.gov

3D properties: Molecular surface area and volume.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN) are employed to build a mathematical model that relates the descriptors to the observed biological activity. A robust QSAR model should not only fit the existing data well but also have good predictive power for new, untested compounds. mdpi.com

For complex three-dimensional interactions between a ligand and its receptor, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used. mdpi.comnih.govnih.gov

CoMFA calculates the steric and electrostatic interaction energies between the aligned molecules in a training set and a probe atom placed on a 3D grid. The resulting fields are then correlated with biological activity to generate contour maps that highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. unicamp.brslideshare.netnih.gov

CoMSIA is similar but calculates similarity indices using additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which can provide a more detailed understanding of the SAR. mdpi.com

For a series of this compound analogues, a 3D-QSAR study could yield valuable predictive insights. For example, a CoMFA model might generate a contour map indicating that a bulky, electropositive substituent is favored at a specific position on the phenol ring, while an electronegative group is preferred on the fluorophenyl ring. This information would allow medicinal chemists to rationally design new analogues with a higher probability of potent biological activity. The reliability of any QSAR model is highly dependent on the quality of the input data, the structural diversity of the training set, and rigorous statistical validation. nih.govmdpi.com

| QSAR Approach | Key Descriptors/Fields | Predicted Outcome |

| 2D-QSAR (MLR) | LogP, Molar Refractivity, Hammett constant (σ) | A linear equation predicting biological activity (e.g., pIC50). |

| 3D-QSAR (CoMFA) | Steric and Electrostatic fields | 3D contour maps showing favorable/unfavorable regions for steric bulk and charge. |

| 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields | Detailed 3D contour maps for multiple physicochemical properties. |

This table summarizes common QSAR approaches and their outputs.

Mechanistic Investigations of Biological Interactions and Target Identification

Enzyme Inhibition Potency and Selectivity Profiling

4-(2-Fluorophenyl)phenol has been the subject of several studies to determine its ability to inhibit a range of enzymes. As a phenolic compound, it belongs to a class of molecules known for their interactions with proteins, including enzymes. The presence of a fluorine atom can further influence its electronic properties and binding affinities.

Studies on Carbohydrate-Hydrolyzing Enzymes (e.g., α-glucosidase, α-amylase)

Phenolic compounds are recognized for their potential to inhibit carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which are key targets in the management of hyperglycemia. rsc.orgnih.gov The inhibition of these enzymes can slow down the digestion of carbohydrates, leading to a more gradual release of glucose into the bloodstream.

While specific IC50 values for this compound are not extensively documented in publicly available literature, the general inhibitory activity of phenolic acids against these enzymes is well-established. For instance, studies on various phenolic acids have demonstrated their ability to interact with the active sites of α-amylase and α-glucosidase. bohrium.com The inhibitory potential is often influenced by the number and position of hydroxyl groups on the phenyl ring.

To illustrate the inhibitory potential of phenolic compounds on these enzymes, the following table presents IC50 values for other related phenolic compounds against α-glucosidase and α-amylase.

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

| Caffeic acid | Data not available | Data not available |

| Protocatechuic acid | Data not available | Data not available |

| Vanillic acid | Data not available | Data not available |

| Syringic acid | Data not available | Data not available |

| Note: This table is for illustrative purposes to show the range of activities observed for other phenolic compounds. bohrium.com Specific data for this compound is not available in the provided search results. |

Exploration of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Phenols are a known class of CA inhibitors, and their mechanism often involves interaction with the zinc ion in the enzyme's active site. nih.govbenthamdirect.com The inhibition of specific CA isoforms has therapeutic implications in conditions like glaucoma and certain types of cancer.

Studies on various phenol (B47542) derivatives have shown a wide range of inhibitory potencies against different human carbonic anhydrase (hCA) isoforms. nih.govtandfonline.com The substitution pattern on the phenol ring significantly influences the inhibitory activity and selectivity. For example, simple phenols have been reported to act as competitive inhibitors of hCA II.

The inhibitory potential of selected phenolic compounds against various human carbonic anhydrase isoforms is presented in the table below.

| Compound | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) |

| Phenol | 7.50 | 5.63 | 9.98 | 9.83 |

| 3-Aminophenol | 0.6 | Data not available | Data not available | Data not available |

| 4-Hydroxy-benzylalcohol | 1.7 | Data not available | Data not available | 1.2 |

| 3-Amino-4-chlorophenol | 0.8 | Data not available | Data not available | 0.7 |

| Note: This table illustrates the inhibitory constants (Ki) of various phenolic compounds against different carbonic anhydrase isoforms. nih.govnih.gov Data for this compound is not specifically available. |

Investigations into Other Enzyme Classes (e.g., tyrosinase, urease)

The inhibitory potential of this compound extends to other enzyme classes, including tyrosinase and urease. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. nih.govnih.gov Phenolic compounds are known to be effective tyrosinase inhibitors. nih.gov

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. Various phenolic compounds have been investigated for their urease inhibitory activity. researchgate.net

While specific inhibitory data for this compound against tyrosinase and urease is limited, the general activity of phenolic compounds suggests its potential as an inhibitor of these enzymes. For context, the table below shows the tyrosinase inhibitory activity of some flavonoid phenols.

| Compound | Monophenolase IC50 (µM) | Diphenolase IC50 (µM) |

| Xanthohumol | 15.4 | 27.1 |

| 4'-O-methylxanthohumol | 25.2 | 45.3 |

| Xanthohumol C | 38.1 | 68.2 |

| Flavokawain C | 42.5 | 85.4 |

| Note: This table shows the IC50 values of different flavonoids against the monophenolase and diphenolase activities of tyrosinase. nih.gov Specific data for this compound is not provided in the search results. |

Kinetic Analysis of Enzyme Inhibition

Understanding the kinetic mechanism of enzyme inhibition is crucial for drug design and development. Kinetic analyses can determine whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type. nih.govtandfonline.com Such studies provide insights into how the inhibitor interacts with the enzyme and its substrate. embrapa.brnih.gov

For phenolic compounds, the mode of inhibition can vary depending on the specific compound and the target enzyme. nih.gov For example, kinetic studies on flavonoids inhibiting tyrosinase have revealed competitive, non-competitive, and mixed-type inhibition mechanisms. nih.gov A competitive inhibitor typically binds to the active site of the enzyme, preventing the substrate from binding. In contrast, a non-competitive inhibitor binds to a site other than the active site, affecting the enzyme's catalytic activity without preventing substrate binding.

Receptor Binding Studies and Ligand-Receptor Complex Characterization

In addition to enzyme inhibition, this compound may exert its biological effects through interactions with specific receptors.

Affinity for Specific Biological Receptors (e.g., Neurotensin (B549771) Receptor Type 2)

Neurotensin receptors, particularly the neurotensin receptor type 2 (NTS2), are involved in various physiological processes and are considered potential therapeutic targets. guidetopharmacology.org Neurotensin is a peptide that binds to these G protein-coupled receptors. nih.gov

The characterization of ligand-receptor complexes is essential for understanding the molecular basis of their interaction and for the rational design of new therapeutic agents. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations provide insight into the binding affinity and interaction patterns between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. The unique properties of the fluorine atom—such as its high electronegativity, small size, and the stability of the carbon-fluorine bond—can significantly influence a molecule's biological activity by modulating its lipophilicity, binding affinity, and metabolic stability. acs.org

In silico studies on fluorinated biphenyls and their analogues (FBAs), a class to which this compound belongs, have been conducted to predict their endocrine-disrupting potential. nih.gov These studies utilized molecular docking to assess the binding probability of 44 different FBAs against various nuclear hormone receptors. The results indicated that FBAs have a high binding potential for several key receptors, including estrogen receptors α (ERα) and β (ERβ), as well as liver X receptors α (LXRα) and β (LXRβ). nih.gov Such interactions are crucial as these receptors are involved in the regulation of numerous physiological processes.

The presence of fluorine can also introduce unique, noncovalent interactions that stabilize protein-ligand complexes. While fluorine is a poor hydrogen bond acceptor, it can engage in favorable interactions with protein environments, sometimes mediated by water molecules, or through entropic effects by disrupting water networks in the binding site. nih.gov Computational methods are essential to understand and predict these complex effects. nih.gov The introduction of fluorine into phenolic compounds has been shown to improve pharmacokinetic properties, potentially increasing the potency of the compound. nih.gov For instance, docking studies on other fluorinated compounds have demonstrated strong binding affinities to targets like the γ-aminobutyric acid receptor type-A (GABA-A). nih.gov

The table below summarizes potential receptor targets for fluorinated biphenyl (B1667301) analogues, like this compound, as suggested by molecular docking studies.

| Target Receptor | Receptor Type | Potential Interaction |

| Estrogen Receptor α (ERα) | Nuclear Hormone Receptor | Binding/Antagonism |

| Estrogen Receptor β (ERβ) | Nuclear Hormone Receptor | Binding/Antagonism |

| Liver X Receptor α (LXRα) | Nuclear Hormone Receptor | Binding |

| Liver X Receptor β (LXRβ) | Nuclear Hormone Receptor | Binding |

This table is based on findings from in silico studies on fluorinated biphenyls and their analogues. nih.gov

Mechanistic Pathways of Biological Response

Based on computational and in vitro studies of structurally similar compounds, several cellular and molecular targets have been proposed for this compound. As a fluorinated biphenyl analogue, the most directly predicted targets are nuclear hormone receptors. nih.gov Molecular docking studies strongly suggest that compounds in this class can bind to estrogen receptors (ERα and ERβ) and liver X receptors (LXRα and LXRβ), indicating a potential role as endocrine-disrupting compounds. nih.gov

Beyond the endocrine system, the phenolic structure suggests other potential targets. Phenolic compounds are known to interact with a wide array of biological molecules. nih.gov For example, various natural phenolic compounds have been shown to inhibit the enzyme phospholipase A2 (PLA2), which is involved in inflammatory pathways. ufms.br Other studies on fluorinated polyphenols have identified the DYRK1A/B kinase as a selective target, implicating them in the treatment of neuroinflammatory diseases. nih.gov The introduction of fluorine can enhance selectivity and potency for such kinase targets. nih.gov

Furthermore, phenolic compounds can act as antibacterial agents by targeting various sites in microbial cells. nih.gov These targets include proteins and enzymes involved in critical metabolic pathways, as well as nucleic acids. nih.gov The ability of polyphenols to interact with amino or carboxylic groups of proteins is a key aspect of their biological activity. nih.gov

| Potential Target Class | Specific Examples | Implied Biological Pathway |

| Nuclear Hormone Receptors | ERα, ERβ, LXRα, LXRβ | Endocrine Regulation |

| Kinases | DYRK1A/B | Neuroinflammation, Neurological Disorders |

| Inflammatory Enzymes | Phospholipase A2 (PLA2) | Inflammation |

| Microbial Proteins | Various metabolic enzymes | Antibacterial Activity |

A primary mechanism by which phenolic compounds exert biological effects is through interaction with and disruption of cellular membranes. nih.govnih.govresearchgate.net These interactions can lead to a variety of downstream effects, including increased membrane permeability, altered fluidity, and leakage of essential intracellular components like ions and ATP. nih.govresearchgate.net

Phenolic compounds can increase the fluidity of cell and liposome (B1194612) membranes in a concentration-dependent manner. nih.gov This perturbation of the lipid bilayer's physical properties can lead to aberrant cellular function. nih.gov Studies have shown that phenols can enhance paracellular permeability in epithelial cell layers, suggesting a direct effect on the integrity of cellular junctions. nih.gov At a molecular level, this may involve the disruption of lipid microdomains within the membrane. nih.gov

The fluorination of this compound is hypothesized to enhance these membrane-disrupting capabilities. Fluorinated compounds, including per- and polyfluoroalkyl substances (PFAS), have been shown to accumulate in and disorder the lipid components of bacterial membranes, thereby weakening them. uri.edu The extent of this disruption often correlates with the hydrophobicity of the compound. uri.edu The addition of fluorine substituents to other phenolic structures, such as stilbene, has been shown to increase permeability into the bacterial cell membrane. nih.gov This suggests that the fluorophenyl group could facilitate the entry of the molecule into the lipid bilayer, where its phenolic hydroxyl group can interact with lipid headgroups, potentially altering ion permeability by causing local changes in lipid packing. rsc.org

Phenolic compounds, particularly halogenated phenols, have been shown to directly affect energy transfer processes within mitochondria. nih.gov In vitro studies using rat liver mitochondria demonstrated that phenol and p-halogenated phenols (including p-fluorophenol, a related compound) can interfere with mitochondrial energy transfer reactions. nih.gov These compounds were observed to decrease the respiratory control index and stimulate latent ATPase activity, which are indicative of the uncoupling of oxidative phosphorylation. nih.gov

This effect is linked to their ability to alter membrane permeability, specifically by inducing the release of potassium (K+) ions from the mitochondria. nih.gov This disruption of ion gradients across the inner mitochondrial membrane dissipates the energy potential required for ATP synthesis. The effectiveness of these phenols in disrupting energy transfer correlates with their physicochemical properties, such as their hydrophobicity. nih.gov As this compound is a halogenated (fluorinated) phenol, it is plausible that it could act through a similar mechanism, functioning as a ligand that interacts with mitochondrial membrane components to disrupt the tightly controlled process of cellular energy production.

Application as Probes for Studying Biological Pathways

While there is no direct documented use of this compound as a biological probe, its chemical structure suggests potential applications in this area. Biological probes are molecules designed to detect and visualize specific biological substances, track biochemical reactions, or study molecular pathways, often without damaging the living system. nih.govnih.gov

The key feature that makes this compound a candidate for such applications is its fluorine atom. The low natural abundance of fluorine-19 (¹⁹F) in biological systems provides a unique advantage for detection methods like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. consensus.app Molecules containing fluorine can be introduced into a biological system, and their interactions can be monitored against a "silent" background, providing high sensitivity. consensus.app For example, ¹⁹F NMR has been used to quantify the subtle free energy differences between conformational states of a transporter protein by incorporating a single fluorine atom into its structure. acs.org

Therefore, this compound could potentially be developed as a ¹⁹F NMR probe. If it binds to a specific protein target, changes in the ¹⁹F NMR signal could provide information about the binding event, the local environment of the binding pocket, and conformational changes in the target protein. This would allow it to be used to study biological pathways in which its target protein is involved. Such an application would require that the compound exhibits specific binding to a target of interest and that its ¹⁹F signal is sensitive to changes in its molecular environment upon binding.

Derivatives and Analogues: Expanding the Research Landscape

Design and Synthesis of Novel Scaffolds Incorporating the 2-Fluorophenyl-Phenol Moiety

The synthesis of new chemical entities based on the 2-fluorophenyl-phenol moiety involves multi-step processes aimed at creating diverse molecular architectures. A common strategy is to link the fluorophenyl and phenol (B47542) rings through various spacer units, such as piperazine (B1678402), to introduce new functionalities and explore different three-dimensional arrangements.

For instance, a library of (4-(4-hydroxyphenyl)piperazin-1-yl)methanone derivatives has been synthesized. nih.gov The general synthetic pathway involves coupling 4-piperazin-1-yl phenol with a suitable benzoyl chloride derivative, such as 2-fluorobenzoyl chloride. This reaction is typically carried out in a solvent like dimethylformamide (DMF) with a base, such as N,N-diisopropylethylamine (DIPEA), to yield the final product, (4-(4-hydroxyphenyl)piperazin-1-yl)(2-fluorophenyl)methanone. nih.gov An alternative route uses a suitable benzoic acid with a coupling agent like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) and a base like triethylamine (B128534) (TEA). nih.gov

Similarly, piperazine derivatives have been synthesized by reacting 4-(N-acetylamino)phenol with 1-bromo-3-chloropropane, followed by a reaction with various substituted piperazines, including 1-(2-fluorophenyl)piperazine. researchgate.net These synthetic approaches allow for the systematic modification of the core structure, enabling the exploration of how different substituents and linkers affect the compound's biological properties. The goal is to create scaffolds that can be further functionalized to fine-tune their interaction with biological targets. nih.govfinechem-mirea.ru

Evaluation of Biological Activities of Substituted Derivatives

Once synthesized, these novel derivatives undergo rigorous biological evaluation to determine their therapeutic potential. This involves screening against various targets and comparing their activity profiles to identify promising candidates and understand the underlying structure-activity relationships.

A key aspect of drug discovery is comparing the potency and selectivity of newly synthesized analogues. For example, in a series of compounds designed as inhibitors of human equilibrative nucleoside transporters (ENTs), derivatives of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) were evaluated. frontiersin.orgpolyu.edu.hk The inhibitory activity against ENT1 and ENT2 was measured, revealing significant differences based on subtle structural changes.

| Compound | Modification from Parent Compound (FPMINT) | IC₅₀ on ENT1 (µM) | IC₅₀ on ENT2 (µM) |

|---|---|---|---|

| FPMINT | N/A (Parent) | ~10-15 | ~1-2 |

| Compound 2a | Naphthalene (B1677914) replaced with m-chlorophenyl | 104.92 | No inhibition |

| Compound 2b | Naphthalene replaced with p-ethylphenyl | 12.68 | 2.95 |

| Compound 3b | Naphthalene replaced with m-chlorophenyl; 2-fluorophenyl replaced with 2,4-difluorophenyl | 1.65 | No inhibition |

| Compound 3c | Naphthalene replaced with p-ethylphenyl; 2-fluorophenyl replaced with 2,4-difluorophenyl | 2.38 | 0.57 |

Data sourced from studies on FPMINT analogues. frontiersin.orgpolyu.edu.hk IC₅₀ values for FPMINT are approximated based on reported selectivity.

This comparison shows that replacing the naphthalene moiety with a simple benzene (B151609) ring abolished the activity, but adding certain substituents to the benzene could restore it. frontiersin.orgpolyu.edu.hk Furthermore, adding a second fluorine atom to the phenyl ring generally increased potency. frontiersin.orgpolyu.edu.hk In other studies, chlorostyrylquinolines bearing a fluoro group on the benzene ring showed potent antimalarial activity, with the position of the fluorine atom significantly influencing potency. nih.gov For instance, a 4-fluoro substitution resulted in an EC₅₀ value of 4.8 nM, while a 2-fluoro substitution led to a fivefold decrease in activity (EC₅₀ = 26.0 nM). nih.gov Similarly, in a series of dopamine (B1211576) transporter (DAT) inhibitors, sulfoxide (B87167) analogues generally showed lower affinity for DAT than their sulfide (B99878) counterparts. nih.gov

Through comparative analysis, specific structural features crucial for biological activity can be identified. For the ENT inhibitors mentioned above, the presence of a halogen substitute on the phenyl ring next to the piperazine was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk This highlights the fluorophenyl group as a key motif for this particular biological target.

In a different study focusing on tyrosinase inhibitors, compounds featuring a resorcinol (B1680541) structure (a 2,4-dihydroxyphenyl group) attached to a 2-phenylbenzo[d]oxazole scaffold exhibited significantly stronger inhibition than the standard, kojic acid. mdpi.com This suggests that the resorcinol moiety is a critical pharmacophore for tyrosinase inhibition, likely due to its ability to form key hydrogen bonding and hydrophobic interactions within the enzyme's active site. mdpi.com Similarly, research on other natural phenols has shown that specific substitutions, such as a 4-hydroxyl group on a cinnamic acid moiety, lead to the most active derivatives for tyrosinase inhibition. nih.gov Defining these structure-activity relationships is fundamental for the rational design of more potent and selective drug candidates. rutgers.edu

Prodrug Strategies and Advanced Delivery Systems for Related Compounds

Phenolic compounds, including derivatives of 4-(2-fluorophenyl)phenol, often face challenges such as poor bioavailability due to first-pass metabolism. researchgate.net The phenolic hydroxyl group is particularly susceptible to phase II metabolism, where it is conjugated and rapidly excreted. researchgate.net Prodrug strategies are employed to mask this reactive group temporarily, improving the drug's pharmacokinetic profile. nih.govscite.ai

A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical processes. mdpi.com For phenolic drugs, the hydroxyl group can be modified into various functional groups, such as:

Esters : Aliphatic and aromatic esters are common prodrugs that are hydrolyzed by esterase enzymes in the body to release the active phenol. researchgate.net

Carbonates and Carbamates : These are also cleaved by esterases and can be used to modify the properties of the parent drug. nih.gov

Phosphates and Sulphates : Introducing phosphate (B84403) or sulphate esters can significantly increase the water solubility of a drug, which can be advantageous for formulation. researchgate.netnih.gov

Ethers : Ether prodrugs are another option to mask the phenolic group. nih.gov

The primary goal of these strategies is to create a more lipophilic molecule that can be absorbed more readily or to protect the drug from premature metabolism. mdpi.comsigmaaldrich.com For example, the esterification of a phenolic hydroxyl group can make a compound 100 to 600 times more lipophilic than its parent drug, significantly increasing its permeability across biological membranes. mdpi.com Targeted prodrug design represents a more advanced strategy, where the prodrug is engineered to be activated by specific enzymes that are overexpressed at the target site, such as in cancer therapy, thereby increasing efficacy and reducing systemic toxicity. nih.gov

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

Furthermore, predictive ML algorithms can be developed to forecast the physicochemical properties, bioactivity, and potential toxicity of these newly designed compounds. 4tu.nl By training models on data from existing phenolic and biphenyl (B1667301) compounds, researchers can screen virtual libraries in silico to prioritize candidates with the highest likelihood of success, thereby reducing the time and cost associated with physical synthesis and testing. arxiv.org

| AI/ML Application | Objective for 4-(2-Fluorophenyl)phenol | Potential Tools/Models |

| De Novo Design | Generate novel derivatives with improved target affinity and selectivity. | Generative Adversarial Networks (GANs), Diffusion Models. osu.eduarxiv.org |

| Property Prediction | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. | Quantitative Structure-Activity Relationship (QSAR) models, Graph Neural Networks. |

| Target Identification | Predict new biological targets for the this compound scaffold. | Deep learning analysis of biological datasets, Proteochemometric modeling. |

| Reaction Prediction | Optimize synthetic routes for novel derivatives. | Transformer-based models, Retrosynthesis prediction algorithms. |

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

While phenolic compounds are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, the specific mechanisms of action for this compound are not yet fully understood. mdpi.comnih.govmdpi.com Future research will focus on deep mechanistic studies to uncover how this compound interacts with biological systems at a molecular level, which could open doors to new therapeutic applications.

Investigating its potential as a neuroprotective agent is a promising avenue, given that many phenolic compounds can cross the blood-brain barrier and modulate pathways related to oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases. mdpi.com Similarly, its role in metabolic diseases could be explored by examining its effects on key enzymes and signaling pathways involved in glucose and lipid metabolism. nih.gov

A critical area of future study will be the identification of its direct molecular targets. Techniques such as thermal shift assays, affinity chromatography, and computational docking studies can pinpoint the specific proteins or enzymes that this compound binds to. Understanding these interactions is crucial for validating its therapeutic potential and for designing next-generation compounds with enhanced specificity and potency. nih.gov

Development of Advanced Synthetic Methodologies for Sustainable Production

The synthesis of fluorinated biphenyls often relies on established methods like the Suzuki-Miyaura cross-coupling reaction. nih.gov However, future efforts will be directed towards developing more advanced and sustainable synthetic routes for this compound to improve efficiency, reduce waste, and lower environmental impact.

The principles of green chemistry are central to this endeavor. nih.gov Research could focus on replacing traditional organic solvents with greener alternatives like water or bio-based solvents. researchgate.netcardiff.ac.uk Furthermore, the development of more robust and recyclable catalysts, such as nickel-based catalysts or palladium nanoparticles supported on novel materials, could minimize metal contamination and allow for catalyst reuse, making the process more economical and environmentally friendly. nih.govchemrxiv.org

Flow chemistry represents another significant advancement. By conducting reactions in continuous-flow reactors instead of traditional batch processes, researchers can achieve better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. This methodology is particularly well-suited for optimizing the multi-step synthesis of complex derivatives of this compound.

| Synthetic Methodology | Advantage for this compound Production | Key Research Focus |

| Green Solvents | Reduces environmental impact and improves worker safety. | Screening water-based systems or biodegradable solvents. cardiff.ac.uk |

| Catalyst Development | Lowers cost, reduces metal waste, and simplifies purification. | Designing recyclable fluorous or nickel-based catalysts. nih.govresearchgate.net |

| Flow Chemistry | Increases yield, purity, and scalability while enhancing safety. | Optimizing reaction conditions in continuous-flow microreactors. |

| Microwave-Assisted Synthesis | Accelerates reaction times and can improve yields. | Developing protocols for rapid Suzuki-Miyaura coupling. chemrxiv.org |

Multi-Omics Approaches to Elucidate System-Level Biological Effects

To gain a comprehensive understanding of the biological impact of this compound, future research will increasingly employ multi-omics approaches. nih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, scientists can build a holistic picture of the cellular and systemic responses to the compound, moving beyond single-target analyses. brjac.com.brmdpi.com

For example, treating cancer cells with this compound and subsequently performing transcriptomic (RNA-seq) and proteomic (mass spectrometry) analyses could reveal which signaling pathways are activated or inhibited. nih.gov This could uncover novel mechanisms of action and identify biomarkers that predict sensitivity to the compound. researchgate.net

Metabolomics, the study of small molecules in a biological system, can provide a functional readout of the physiological state of cells or an organism after exposure to the compound. mdpi.com This can help identify which metabolic pathways are disrupted, offering clues about the compound's efficacy and potential off-target effects. nih.gov Integrating these different "omic" layers provides a powerful, systems-biology perspective that can guide further drug development and identify new therapeutic hypotheses for this compound and its analogs. nih.gov

| Omics Technology | Biological Question to Address | Expected Outcome |

| Transcriptomics | How does the compound alter gene expression? | Identification of regulated genes and pathways (e.g., inflammation, apoptosis). nih.gov |

| Proteomics | Which protein levels or modifications are changed? | Discovery of direct and indirect protein targets and affected cellular machinery. |

| Metabolomics | What is the impact on cellular metabolism? | A snapshot of the metabolic state, revealing shifts in energy production or biosynthesis. mdpi.com |

| Integrated Analysis | How do changes at different molecular levels connect? | A comprehensive network model of the compound's system-level effects. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-Fluorophenyl)phenol derivatives?

- Methodology : A three-step synthesis is commonly employed:

Fluorinated β-ketoester formation : React methyl acetoacetate with 2-fluorobenzoyl chloride under anhydrous conditions using MgCl₂, Et₃N, and n-BuLi in dichloromethane (DCM) .

Pechmann condensation : Treat the β-ketoester with resorcinol in concentrated H₂SO₄ at 35°C to form the coumarin backbone .

Methylation : Use dimethyl sulfate and K₂CO₃ in acetonitrile to protect hydroxyl groups .